4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E
20beta-hydroxycortisone is a C21-steroid that is cortisone in which the oxo group at position 20 is replaced by a hydroxy group. It has a role as a human urinary metabolite. It is a C21-steroid, a 20-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid and an 11-oxo steroid. It derives from a cortisone. It derives from a hydride of a pregnane.
Brand Name:
Vulcanchem
CAS No.:
116-59-6
VCID:
VC21173521
InChI:
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1
SMILES:
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C
Molecular Formula:
C21H30O5
Molecular Weight:
362.5 g/mol
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E
CAS No.: 116-59-6
Cat. No.: VC21173521
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 20beta-hydroxycortisone is a C21-steroid that is cortisone in which the oxo group at position 20 is replaced by a hydroxy group. It has a role as a human urinary metabolite. It is a C21-steroid, a 20-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid and an 11-oxo steroid. It derives from a cortisone. It derives from a hydride of a pregnane. |
|---|---|
| CAS No. | 116-59-6 |
| Molecular Formula | C21H30O5 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
| Standard InChI | InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 |
| Standard InChI Key | XBIDABJJGYNJTK-GNIMZFFESA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C |
| SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
| Melting Point | 208.5 °C |
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